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(C2H5)2SiH2

Semiconductor CVD Safety

Replace pyrophoric silane and high-temperature TEOS in CVD processes. Diethylsilane is a liquid organosilane precursor that enables: • SiO2 and SiNx deposition at ≤300°C via standard bubbler/vapor draw delivery. • Controlled carbon incorporation to tune film stress, hardness, and dielectric constant (k). • Reduced facility safety burden vs. pyrophoric silane gas cabinets. • Reliable Si source for metal silicate high-k dielectrics (HfSiOx, ZrSiOx) with reproducible Si:C ratio.

Molecular Formula C4H10Si
Molecular Weight 86.21 g/mol
CAS No. 542-91-6
Cat. No. B1587869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(C2H5)2SiH2
CAS542-91-6
Molecular FormulaC4H10Si
Molecular Weight86.21 g/mol
Structural Identifiers
SMILESCC[Si]CC
InChIInChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3
InChIKeyKZZFGAYUBYCTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylsilane CVD/ALD Precursor Baseline


Diethylsilane, (C2H5)2SiH2 (CAS 542-91-6), is an organosilane liquid precursor employed primarily in low-temperature chemical vapor deposition (CVD) and plasma-enhanced CVD (PECVD) of silicon dioxide (SiO2), silicon nitride (SiNx), and silicon oxynitride (SiON) thin films for microelectronics [1]. Its physical properties—boiling point 56 °C, vapor pressure 207 Torr at 20 °C, flash point -20 °C, autoignition temperature 218 °C—and liquid state at ambient conditions distinguish it from gaseous silane (SiH4), presenting a differentiated safety and handling profile [2]. This compound serves as an organosilicon reducing agent in hydrosilylation and other synthetic transformations [3].

Workflow Low-temperature CVD / PECVD of SiO2, SiNx, SiON
Delivery Format Liquid precursor for bubbler or vapor draw systems
Safety Context Non-pyrophoric liquid; reduced handling infrastructure vs. SiH4

Diethylsilane Substitution Limitations


Direct substitution of diethylsilane with silane (SiH4), disilane, or other alkylsilanes is precluded by quantifiable differences in decomposition kinetics, carbon incorporation, and intrinsic safety metrics. Silane is a pyrophoric gas requiring specialized gas handling infrastructure, whereas diethylsilane is a liquid that can be delivered via conventional bubbler or vapor draw systems [1]. In silicon nitride film deposition, diethylsilane introduces controlled carbon content—ranging from undetectable to measurable levels depending on process parameters—whereas silane produces carbon-free films; this carbon incorporation directly modulates film stress, hardness, and dielectric properties [2]. Furthermore, the activation energy for SiO2 deposition from diethylsilane is 10 kcal/mol [3], enabling film growth at temperatures ≤400 °C, a window inaccessible to many alternative precursors that require higher thermal budgets.

SiH4

Silane is a pyrophoric gas requiring high-pressure gas cabinets and specialized interlocks; liquid DES delivery may not transfer directly to gas-handling workflows and carbon-free film profiles differ from DES-derived films.

TEOS

TEOS typically requires deposition temperatures ≥700 °C for thermal decomposition; the lower activation energy of DES supports sub-400 °C windows that TEOS may not match without plasma enhancement or process re-optimization.

Chlorosilanes

Chlorosilane-based SiC processes introduce halogen contamination risk and require co-reactant ratio control; the single-precursor, fixed-stoichiometry profile of DES may simplify process control but film composition may differ.

Diethylsilane Differentiation Evidence


Safety and Handling Risk Reduction vs. Silane

Diethylsilane (DES) is a liquid organosilane that significantly reduces explosion and fire hazards compared to gaseous silane (SiH4), which is pyrophoric. DES has a flash point of -20 °C and an autoignition temperature of 218 °C, whereas silane ignites spontaneously upon contact with air [1]. DES can be handled using standard liquid precursor delivery systems (bubblers), eliminating the need for high-pressure gas cabinets and extensive safety interlocks required for silane [1].

Safety & Handling vs. Silane
Class-level inference
Liquid delivery, flash point −20 °C
DES vs. SiH4 pyrophoric gas
Reduces gas-handling infrastructure requirement
Data to verify; qualitative risk reduction context
Semiconductor CVD Safety Precursor

Carbon Incorporation in SiNx Films vs. Silane

Diethylsilane produces silicon nitride films with tunable carbon content, whereas silane yields carbon-free films. In LPCVD using DES and NH3 at 650-725 °C, carbon concentration correlates with DES partial pressure; at optimized conditions, carbon levels can fall below the Auger/RBS detection limit [1]. Silane-based processes cannot incorporate carbon without additional precursors. This carbon can be leveraged to adjust film stress, hardness, and dielectric constant.

Carbon in SiNx vs. Silane
Head-to-head
Tunable carbon vs. zero carbon
DES vs. SiH4
Enables film stress and dielectric tuning
LPCVD 650-725 °C, DES+NH3; carbon below detection limits feasible
Silicon Nitride LPCVD Carbon Dielectric

Low-Temperature SiO2 Deposition vs. TEOS

Diethylsilane enables low-temperature SiO2 deposition with an apparent activation energy of 10 kcal/mol over 350-475 °C [1]. In comparison, tetraethoxysilane (TEOS) requires temperatures of 700-750 °C for thermal decomposition in reduced pressure CVD [2]. This lower thermal budget makes DES suitable for temperature-sensitive substrates and back-end-of-line (BEOL) processes.

Low-T SiO2 vs. TEOS
Cross-study comparable
10 kcal/mol activation energy
Supports deposition at 350-475 °C
TEOS typically requires 700-750 °C thermal window
SiO2 LPCVD Activation Energy Low Temperature

SiC Film Stoichiometry Control vs. Chlorosilanes

Diethylsilane produces amorphous silicon carbide films with a stable stoichiometry of Si0.6C0.4 across a range of flow rates and pressures at 700 °C [1]. In contrast, chlorosilane-based precursors (e.g., SiH2Cl2) require hydrocarbon co-reactants and careful ratio control to achieve similar compositions, and introduce chlorine contamination risks. The fixed Si:C ratio from DES simplifies process control and eliminates halogen-related corrosion issues.

SiC Stoichiometry vs. Chlorosilanes
Class-level inference
Si0.6C0.4 fixed ratio
Single-precursor control; avoids halogen contamination
LPCVD at 700 °C; chlorosilanes require dual-source ratio control
SiC CVD Stoichiometry Organosilane

Reducing Agent Selectivity vs. Triethylsilane

Diethylsilane exhibits superior reactivity in double hydrosilylation of nitriles to primary amines compared to monohydrosilanes such as triethylsilane [1]. While triethylsilane (Et3SiH) is a milder reductant with a lower hydride affinity, diethylsilane's two Si-H bonds enable higher reducing power per molecule. The hydride affinity order established in gas-phase studies is: Et3SiH ≤ Et2SiH2 ≤ nPnSiH3 ≤ SiH4 [2], indicating diethylsilane is a stronger hydride donor than triethylsilane.

Reducing Power vs. Et3SiH
Head-to-head
Hydride affinity 84 ± 17 kJ/mol
Et2SiH2 Et3SiH
Stronger hydride donor for nitrile double hydrosilylation
Gas-phase IMRB method; reported rank order Et3SiH ≤ Et2SiH2
Hydrosilylation Reducing Agent Selectivity Organosilane

Diethylsilane Application Scenarios


Low-Temperature PECVD for BEOL Interconnects

Diethylsilane enables deposition of SiO2 and SiNx films at 300 °C via PECVD [1], compatible with back-end-of-line (BEOL) thermal budgets where silane's pyrophoric hazard and TEOS's high temperature requirement (700+ °C) are prohibitive. The liquid precursor integrates with standard vapor delivery systems, reducing facility safety requirements compared to silane gas cabinets.

Carbon-Doped SiNx Barrier Layers for Copper Interconnects

The controlled carbon incorporation from diethylsilane in SiNx films [2] provides a pathway to tune dielectric constant and etch selectivity for advanced interconnect structures. Post-deposition treatment with diethylsilane has been patented as a method to improve barrier properties of refractory metal nitrides against copper diffusion [3], offering a safer alternative to silane treatment.

High-k Metal Silicate Gate Dielectrics via CVD

Diethylsilane serves as a silicon source for depositing metal silicate high-k dielectrics (e.g., HfSiOx, ZrSiOx) via CVD [4]. The dielectric constant can be tuned by adjusting the metal-to-silicon ratio, leveraging the stable Si:C ratio from DES to achieve reproducible film composition.

Organosilicon Synthesis & Hydrosilylation Catalysis

Diethylsilane is a versatile reducing agent for catalytic hydrosilylation of amides, nitriles, and carbonyls [5], offering higher reducing power than triethylsilane and avoiding the hazards of pyrophoric silanes. Its dual Si-H bonds and hydrocarbon-like properties make it a preferred reagent in pharmaceutical and fine chemical synthesis.

Application
Selection Property
Validation Focus
Low-Temperature PECVD for BEOL
Liquid delivery, sub-400 °C deposition window
Thermal budget compatibility and film uniformity
Carbon-Doped SiNx Barrier Layers
Tunable carbon incorporation, etch selectivity
Dielectric constant and Cu diffusion barrier performance
High-k Metal Silicate Gate Dielectrics
Stable Si:C ratio, reproducible composition
Metal-to-silicon ratio control and electrical properties
Organosilicon Synthesis & Hydrosilylation
Dual Si-H bonds, higher hydride affinity
Reaction yield and selectivity vs. monohydrosilanes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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